(R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-hydroxypropane-1,2,3-tricarboxylate
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Overview
Description
®-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound that features a quinoline moiety, a quinuclidine structure, and a tricarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-hydroxypropane-1,2,3-tricarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by the introduction of the quinuclidine moiety through a series of substitution and addition reactions. The final step often involves the esterification or amidation to introduce the tricarboxylate group.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions may target the quinoline or quinuclidine structures.
Substitution: Various substitution reactions can occur, especially at the quinoline ring and the vinyl group of the quinuclidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets could be explored for therapeutic applications.
Medicine
Potential medicinal applications include its use as an antimicrobial, antiviral, or anticancer agent. Research into its pharmacokinetics and pharmacodynamics would be essential.
Industry
In the material science industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which ®-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-hydroxypropane-1,2,3-tricarboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include nucleic acids, proteins, or cell membranes, and the pathways involved might be related to signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety.
Quinuclidine Derivatives: Compounds such as quinine and quinidine, which feature the quinuclidine structure.
Tricarboxylate Compounds: Citric acid and its derivatives, which contain multiple carboxylate groups.
Uniqueness
What sets ®-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-hydroxypropane-1,2,3-tricarboxylate apart is the combination of these three distinct moieties in a single molecule. This unique structure may confer specific chemical reactivity and biological activity that are not observed in simpler compounds.
Properties
CAS No. |
5936-12-9 |
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Molecular Formula |
C26H32N2O9 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H24N2O2.C6H8O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-,14-,19-,20+;/m0./s1 |
InChI Key |
UTYDQRYLTPTQGW-DSXUQNDKSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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